molecular formula C20H14BrN3O2 B3740905 3-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide CAS No. 5845-68-1

3-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B3740905
CAS No.: 5845-68-1
M. Wt: 408.2 g/mol
InChI Key: BLAAAXMHTCBXDW-UHFFFAOYSA-N
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Description

3-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a benzamide derivative featuring a bromo substituent at the 3-position of the benzoyl group and a [1,3]oxazolo[4,5-b]pyridine moiety attached to a 2-methylphenyl ring. The oxazolo[4,5-b]pyridine core contributes to π-π stacking and hydrogen-bonding interactions in biological systems, while the bromo group may enhance lipophilicity and target binding .

Properties

IUPAC Name

3-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O2/c1-12-7-8-14(20-24-18-17(26-20)6-3-9-22-18)11-16(12)23-19(25)13-4-2-5-15(21)10-13/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAAAXMHTCBXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362312
Record name ZINC01216616
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5845-68-1
Record name ZINC01216616
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps. One common method includes the formation of the oxazole ring through a cyclization reaction. For instance, oxazole derivatives can be synthesized by silver triflate catalyzed cyclization reaction with various amides . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    N-bromosuccinimide (NBS): for bromination.

    Silver triflate: for catalyzing cyclization reactions.

    Hydrogen gas: for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxazole ring is known to interact with enzymes and receptors, modulating their activity. The bromine atom can also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following section compares the target compound with structurally related analogues, focusing on substituent effects, biological activity, and physicochemical properties.

Substituted Benzamides with Oxazolo[4,5-b]pyridine Moieties

Table 1: Structural and Activity Comparison of Selected Analogues
Compound Name Substituent (R) Molecular Formula Key Biological Activity/Notes Reference
3-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide (Target) Br C23H17BrN3O2 Antikinetoplastid activity (weak in intramacrophage assays)
3-nitro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide NO2 C22H17N4O4 Higher electron-withdrawing effect; improved solubility
3,4,5-trimethoxy-N-(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)benzamide OCH3 (x3) C23H21N3O5 Enhanced hydrogen-bonding capacity; unconfirmed activity
N-(4-chloro-3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)furan-2-carboxamide Cl, furan C19H13ClN3O3 Antikinetoplastid activity (optimized for selectivity)
Key Observations:
  • Bromo vs.
  • Methoxy Groups : The 3,4,5-trimethoxy derivative (C23H21N3O5) may exhibit enhanced hydrogen-bonding interactions due to methoxy oxygen atoms, though its biological activity remains less characterized .
  • Chloro and Heterocyclic Modifications : The furan-carboxamide analogue (C19H13ClN3O3) demonstrates improved antikinetoplastid activity, suggesting that heterocyclic replacements (e.g., furan) can refine target selectivity .

Oxazole- and Imidazole-Based Analogues

Table 2: Non-Benzamide Analogues with Oxazolo[4,5-b]pyridine Cores
Compound Name Core Structure Key Features Activity/Application Reference
N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)oxazole-5-carboxamide Oxazole-carboxamide Lower molecular weight (306.28 g/mol) Unspecified; structural diversity
3-[4-(1,3-benzoxazol-2-ylamino)phenyl][1,3]oxazolo[4,5-b]pyridin-2(3H)-one Benzoxazole-amino Extended π-system; potential kinase inhibition Patent-pending applications
CAY10400 (1-(Oxazolo[4,5-b]pyridin-2-yl)-1-oxo-cis-9-octadecene) Lipid-oxazolo hybrid Long alkyl chain; lipophilic Lipid signaling modulation
Key Observations:
  • Oxazole-Carboxamide vs. Benzamide : The oxazole-carboxamide analogue (C16H10N4O3) has a smaller molecular weight (306.28 g/mol) than the target compound, which may enhance membrane permeability .
  • Benzoxazole Hybrids: Compounds like 3-[4-(1,3-benzoxazol-2-ylamino)phenyl]oxazolo[4,5-b]pyridin-2-one exhibit extended aromatic systems, likely improving affinity for ATP-binding pockets in kinases .
  • Lipid Derivatives : CAY10400’s long alkyl chain (C21H29N3O5) suggests applications in lipid-mediated pathways, diverging from the benzamide-based target compound’s scope .

Quantitative Structure-Activity Relationship (QSAR) Insights

highlights QSAR models for 3-(oxazolo[4,5-b]pyridin-2-yl)anilides and pyridyl benzamides, emphasizing the roles of:

  • Electrostatic Descriptors: Electron-withdrawing groups (e.g., NO2, Br) enhance activity by modulating charge distribution.
  • Steric Effects : Bulky substituents (e.g., trimethoxy) may hinder binding in compact active sites.
  • Hydrogen-Bond Acceptors: Methoxy and carbonyl groups improve interactions with trypanosomal targets .

Biological Activity

3-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C23H20BrN3OC_{23}H_{20}BrN_{3}O and features a bromine atom attached to a benzamide structure, with an oxazole-pyridine moiety that enhances its biological activity. The unique arrangement of functional groups allows it to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds can inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa at low concentrations (e.g., MIC = 0.21 µM) .
  • Fungal Activity : The compound has demonstrated antifungal effects against various strains, including those from the Candida genus .

Cytotoxicity Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on human cell lines. The results suggest:

  • MTT Assay : The compound exhibits varying degrees of cytotoxicity against different cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The oxazole and pyridine rings are known to interact with specific enzymes, potentially inhibiting their activity and disrupting metabolic pathways involved in disease progression .
  • Binding Interactions : Molecular docking studies reveal that the compound forms strong interactions with target proteins such as DNA gyrase. These interactions include hydrogen bonds and pi-stacking interactions that are crucial for its antibacterial activity .

Data Table of Biological Activities

Activity Type Target Organism MIC (µM) Notes
AntibacterialEscherichia coli0.21Potent activity against Gram-negative bacteria
AntifungalCandida spp.VariesEffective against multiple fungal strains
CytotoxicityHuman cell lines (e.g., HaCat)VariesShows promising anticancer potential

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • A study published in MDPI evaluated thiazolopyridine derivatives, noting their strong inhibitory effects on bacterial strains, which may parallel the activities observed in this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

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